
Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt: is a chemical compound widely used in various scientific fields. It is known for its ability to act as a crosslinking agent, which makes it valuable in biochemical and molecular biology applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 530.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt typically involves the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out in an inert atmosphere to prevent moisture and light from affecting the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (-20°C) under inert gas to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines
Conditions: pH 7-9, aqueous or organic solvents
Major Products: The major product of these reactions is an amide bond formed between the primary amine and the glutarate moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt is used as a crosslinking agent to study molecular interactions and protein structures .
Biology: In biological research, it is employed to crosslink proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular structures .
Medicine: In the medical field, the compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies .
Industry: Industrially, it is used in the production of diagnostic reagents and biosensors .
Wirkmechanismus
The mechanism of action of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt involves the formation of amide bonds with primary amines. This reaction occurs through the activation of the carboxyl groups in the glutarate moiety by the N-hydroxysulfosuccinimide, facilitating the nucleophilic attack by the amine group . The molecular targets are typically proteins and other biomolecules containing primary amines.
Vergleich Mit ähnlichen Verbindungen
- Bis(sulfosuccinimidyl)suberate
- Bis(sulfosuccinimidyl)glutarate
- Bis(sulfosuccinimidyl)adipate
Uniqueness: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt is unique due to its specific spacer arm length and water solubility, which make it particularly suitable for crosslinking applications in aqueous environments .
Eigenschaften
Molekularformel |
C13H12N2Na2O14S2 |
|---|---|
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
JINCQYPCQMBZSX-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


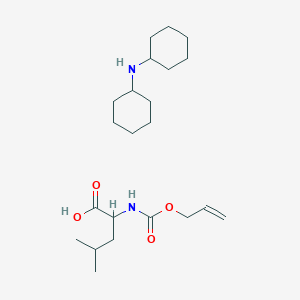
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)

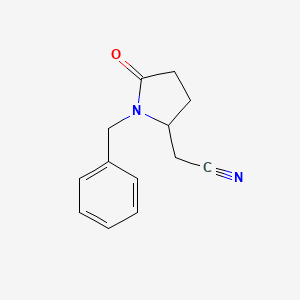
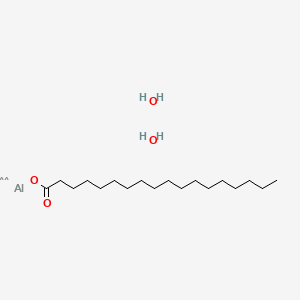
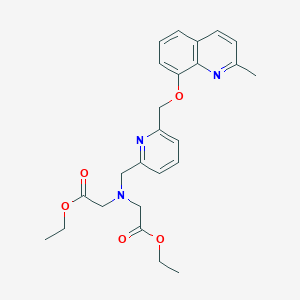

![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)
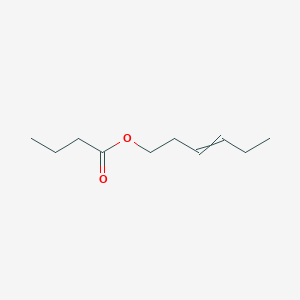
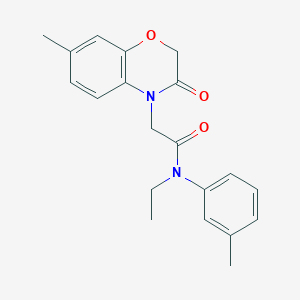
![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
